4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide
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Overview
Description
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide is a useful research compound. Its molecular formula is C17H20ClN3O2 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation
The compound is part of a broader category of 1,2,4-oxadiazole derivatives, which are synthesized through various methods. For instance, compounds similar to it have been synthesized by acylation and subsequent reactions, showcasing their potential as multifunctional synthons for further chemical transformations (Stepanov et al., 2019). These transformations include acylation of amino groups, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents, highlighting the compound's versatility in chemical synthesis.
Ring Transformation and Heterocyclic Chemistry
The compound is also relevant in studies related to ring transformations of heterocycles, where similar derivatives undergo transformations under specific conditions, leading to the formation of other heterocyclic compounds. This is exemplified by the conversion of 4-amino-Δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles, suggesting potential pathways for the synthesis of new compounds (El-Abadelah et al., 1991).
Optical and Morphological Studies
Some derivatives of 1,2,4-oxadiazoles have been studied for their optical properties and morphological characteristics, contributing to the understanding of their potential applications in materials science. For instance, the comparison of optical properties and morphology of polyoxadiazoles with specific functional groups highlights the impact of molecular structure on the materials' properties (Hajduk et al., 2010).
Antibacterial Activity
While the main focus is not on drug use, it's worth noting that some 1,2,4-oxadiazole derivatives exhibit antibacterial properties. These findings contribute to the broader understanding of the chemical and biological activities of these compounds, even though the specific compound is not directly linked to these applications (Rai et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-21(14-5-3-2-4-6-14)17(22)13-9-7-12(8-10-13)16-19-15(11-18)23-20-16/h7-10,14H,2-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOMEIXMMUEPTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149039 |
Source
|
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-62-5 |
Source
|
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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